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Compound of Interest

Compound Name: 16:0-18:1 PG-d31

Cat. No.: B1421392 Get Quote

Introduction

1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol), commonly abbreviated as

16:0-18:1 PG-d31, is a deuterated form of a specific phosphatidylglycerol (PG) lipid.[1]

Phosphatidylglycerols are a class of glycerophospholipids that are important components of

biological membranes and are precursors for other lipids. The nomenclature "16:0-18:1"

specifies the fatty acid chains attached to the glycerol backbone: a 16-carbon saturated fatty

acid (palmitic acid) and an 18-carbon monounsaturated fatty acid (oleic acid). The "-d31" suffix

indicates that 31 hydrogen atoms on the palmitic acid chain have been replaced by deuterium,

a stable heavy isotope of hydrogen.[1]

This isotopic labeling makes 16:0-18:1 PG-d31 an invaluable tool for researchers, particularly

in the field of lipidomics. Its primary application is as an internal standard for the precise

quantification of its non-labeled counterpart and other similar lipid species in complex biological

samples using mass spectrometry-based techniques like LC-MS and GC-MS.[2][3][4] The

deuterium labeling increases the mass of the molecule without significantly altering its chemical

properties, allowing it to be distinguished from the endogenous analyte while behaving similarly

during sample preparation and analysis.

Physicochemical Properties
The key quantitative data for 16:0-18:1 PG-d31 are summarized below. This information is

critical for experimental design, including the preparation of standard solutions and the

configuration of mass spectrometry instrumentation.
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Property Value Reference(s)

Synonym

1-palmitoyl-d31-2-oleoyl-sn-

glycero-3-[phospho-rac-(1-

glycerol)]

[1]

Molecular Formula C40H45D31NaO10P [5]

Molecular Weight 802.18 g/mol (sodium salt) [5]

Exact Mass 801.702 [1]

CAS Number 327178-87-0 [5]

Purity >99% (as determined by TLC) [4][6]

Form
Available as a powder or in

chloroform solution
[4][6]

Storage Temperature -20°C [5][6]

Core Application and Experimental Principles
The fundamental utility of 16:0-18:1 PG-d31 lies in its role as an internal standard for

quantitative analysis.[2][3] In lipidomics, accurately measuring the absolute or relative

abundance of specific lipids is crucial. However, the process from sample collection to final

analysis is prone to variability, including incomplete extraction, sample loss during handling,

and fluctuations in instrument signal.

By adding a known quantity of 16:0-18:1 PG-d31 to a sample at the very beginning of the

workflow, it experiences the same procedural variations as the endogenous (unlabeled) 16:0-

18:1 PG. Because the deuterated standard is chemically almost identical to the analyte, it co-

elutes during chromatography and has nearly the same ionization efficiency in the mass

spectrometer. The key difference is its higher mass, which allows the mass spectrometer to

detect and quantify it independently from the endogenous version.

The final quantification is based on the ratio of the signal from the endogenous lipid to the

signal from the known amount of the deuterated internal standard. This ratio-based approach

corrects for experimental inconsistencies, leading to highly accurate and reproducible

measurements. This technique has been successfully applied in various research contexts,
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including yeast lipid profiling and the analysis of lipids in asthenozoospermic spermatozoa and

high-fat diet mice.[6][7][8]

Experimental Protocol: Quantitative Lipidomics
using an Internal Standard
The following outlines a typical workflow for the quantification of phosphatidylglycerols in a

biological sample using 16:0-18:1 PG-d31 as an internal standard.

Sample Preparation and Homogenization:

A biological sample (e.g., tissue, cells, biofluid) is accurately weighed or its volume

measured.

The sample is homogenized in a suitable buffer to disrupt cellular structures and release

lipids.

Internal Standard Spiking:

A precise, known amount of 16:0-18:1 PG-d31, dissolved in an appropriate solvent like

chloroform or methanol, is added to the homogenate. This step is critical and must be

performed before lipid extraction.

Lipid Extraction:

A biphasic solvent system, typically based on the methods of Folch or Bligh & Dyer, is

used to separate lipids from other cellular components.

A common solvent mixture is chloroform/methanol/water. After vigorous mixing and

centrifugation, the lipids partition into the lower organic phase (chloroform).

The organic phase containing both the endogenous lipids and the spiked internal standard

is carefully collected. The solvent is then evaporated, often under a stream of nitrogen, to

yield the total lipid extract.

Sample Analysis by LC-MS/MS:
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The dried lipid extract is reconstituted in a suitable injection solvent.

The sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC)

system, often equipped with a C18 column for reverse-phase separation.[9]

The separated lipids are introduced into a mass spectrometer, such as a Quadrupole

Time-of-Flight (QTOF) or a triple quadrupole instrument, typically using electrospray

ionization (ESI).[4][9]

The mass spectrometer is configured to detect the specific mass-to-charge ratios (m/z) for

both the endogenous 16:0-18:1 PG and the deuterated standard, 16:0-18:1 PG-d31.

Data Processing and Quantification:

The chromatographic peaks corresponding to the analyte and the internal standard are

integrated to determine their respective areas.

A response ratio is calculated: (Peak Area of Endogenous PG) / (Peak Area of PG-d31

Standard).

This ratio is used to determine the concentration of the endogenous lipid by comparing it

against a calibration curve prepared with known concentrations of the unlabeled standard

and a fixed concentration of the internal standard.

Visualizations
Molecular Structure of 16:0-18:1 PG
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Simplified Structure of 16:0-18:1 Phosphatidylglycerol
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Caption: Molecular structure of 16:0-18:1 PG.

Lipidomics Experimental Workflow
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Quantitative Lipidomics Workflow using a Deuterated Standard
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3. Lipid Extraction
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4. Sample Analysis
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Caption: Workflow for quantification using a deuterated internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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